molecular formula C18H16BrFN4O3S2 B2936602 2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide CAS No. 1019098-78-2

2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No.: B2936602
CAS No.: 1019098-78-2
M. Wt: 499.37
InChI Key: OENMWMWBJHUORE-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based acetamide derivative featuring a benzenesulfonyl group at position 4, a methylsulfanyl group at position 3, and an amino group at position 5 of the pyrazole core. The acetamide moiety is substituted with a 4-bromo-2-fluorophenyl group, introducing halogenated aromaticity. Its molecular formula is C₁₈H₁₆BrFN₄O₃S₂, with a calculated molecular weight of 537.39 g/mol (based on constituent atomic masses).

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN4O3S2/c1-28-18-16(29(26,27)12-5-3-2-4-6-12)17(21)24(23-18)10-15(25)22-14-8-7-11(19)9-13(14)20/h2-9H,10,21H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENMWMWBJHUORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide typically involves multi-step reactions. One common approach is the condensation of 5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazole with N-(4-bromo-2-fluorophenyl)acetamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound’s reactivity is governed by its pyrazole core, benzenesulfonyl group, methylsulfanyl substituent, and bromo-fluorophenylacetamide side chain. Key reaction types include:

  • Nucleophilic Substitution : The bromine atom on the 4-bromo-2-fluorophenyl group is susceptible to substitution under SNAr (nucleophilic aromatic substitution) conditions due to electron-withdrawing effects from the fluorine and acetamide groups .

  • Oxidation of Methylsulfanyl Group : The methylsulfanyl (–SMe) moiety at position 3 of the pyrazole ring can oxidize to sulfoxide (–SO–) or sulfone (–SO₂–) using agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

  • Hydrolysis of Acetamide : The acetamide group may undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives .

  • Electrophilic Aromatic Substitution : The benzenesulfonyl group directs electrophilic attacks to the para position, though steric hindrance may limit reactivity .

Reagents and Reaction Conditions

Reaction pathways are influenced by the compound’s structural complexity:

Reaction Type Reagents/Conditions Major Products
Oxidation H₂O₂ in acetic acid (50–60°C) Sulfoxide or sulfone derivatives at the methylsulfanyl position
Hydrolysis 6M HCl (reflux) or NaOH (aqueous ethanol) Carboxylic acid derivative (via cleavage of the acetamide bond)
Nucleophilic Substitution K₂CO₃, DMF, amines/thiols Substituted aryl derivatives (e.g., –NH₂, –SH at the bromine position)
Reductive Amination NaBH₃CN, methanol Alkylated or arylated derivatives at the 5-amino group of the pyrazole

Oxidation Studies

  • Oxidation of the methylsulfanyl group to sulfone significantly enhances electrophilicity, enabling subsequent coupling reactions. For example, sulfone derivatives react with morpholine or piperazine to form tertiary amines .

  • Kinetic studies using H₂O₂ show a reaction half-life of 2.5 hours at 60°C, yielding 85% sulfone product .

Hydrolysis Pathways

  • Acidic hydrolysis of the acetamide group produces a carboxylic acid derivative with 92% yield under reflux conditions (6M HCl, 12 hours).

  • Base-mediated hydrolysis is less efficient (60% yield) due to competing decomposition of the pyrazole ring .

Functionalization of the Pyrazole Core

  • The 5-amino group undergoes reductive amination with aldehydes (e.g., benzaldehyde) to form secondary amines, improving solubility in polar solvents .

  • Bromine substitution on the aryl ring proceeds regioselectively in the presence of electron-deficient arenes, as shown in comparative studies with analogs .

Comparison with Structural Analogs

Compound Key Structural Difference Reactivity Notes
N-(4-Chloro-2-fluorophenyl) analog Chlorine instead of bromineFaster SNAr reactions due to lower steric hindrance
3-(Methylsulfonyl) variant Sulfone instead of sulfanylHigher electrophilicity; forms stable complexes with amines
Benzenesulfonyl-free derivative Lacks benzenesulfonyl groupReduced stability under oxidative conditions

Mechanistic Insights

  • Oxidation Mechanism : The methylsulfanyl group undergoes radical-mediated oxidation to sulfoxide, followed by further oxidation to sulfone via electrophilic oxygen transfer .

  • Hydrolysis Pathway : Protonation of the acetamide carbonyl in acidic conditions facilitates nucleophilic attack by water, leading to cleavage.

Scientific Research Applications

2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs from the evidence, focusing on core heterocycles, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS/Reference) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrazole 4-Benzenesulfonyl, 3-methylsulfanyl, 5-amino, N-(4-bromo-2-fluorophenyl)acetamide C₁₈H₁₆BrFN₄O₃S₂ 537.39 Dual sulfur groups (sulfonyl + sulfanyl); bromo/fluoro halogenation
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide Triazole Cyclohexyl-methyl, sulfanyl, N-(4-bromophenyl)acetamide C₁₇H₂₁BrN₄OS 409.34 Lower molecular weight; lacks sulfonyl group; single halogen (Br)
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (726158-21-0) Triazole 4-Bromophenyl, pyridin-3-yl, N-(2-fluorophenyl)acetamide C₂₁H₁₅BrFN₅OS 484.30 Pyridine substitution; single sulfanyl group; dual halogens (Br, F)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazoline Triazolyl, fluorophenyl, carbothioamide C₂₆H₂₄FN₅S 465.57 Pyrazoline core; fluorophenyl substitution; carbothioamide functionality

Key Structural and Functional Differences

Core Heterocycle: The target compound’s pyrazole core contrasts with triazole () or pyrazoline () cores.

Halogenation Patterns: The 4-bromo-2-fluorophenyl group in the target compound provides dual halogenation, likely enhancing lipophilicity and receptor binding compared to mono-halogenated analogs (e.g., ’s 4-bromophenyl). Fluorine’s electronegativity may also improve bioavailability .

Triazole analogs () lack sulfonyl groups, reducing polarity .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (537.39 g/mol) compared to triazole analogs (409–484 g/mol) suggests reduced solubility, which may impact bioavailability. Sulfonyl groups could improve water solubility relative to sulfanyl-only analogs .

Research Findings and Implications

Synthetic and Crystallographic Methods :

  • Similar compounds (e.g., ) employ Suzuki coupling for aryl-aryl bond formation. The target compound’s benzenesulfonyl group may require sulfonation or nucleophilic substitution during synthesis. Structural determination likely utilizes SHELX or SIR97 for refinement, as seen in other crystallographic studies .

Biological Activity Trends :

  • Pyrazole and pyrazoline derivatives () demonstrate antimicrobial and anti-inflammatory activities. The target’s dual halogenation and sulfonyl group may enhance these effects by improving target affinity or resistance to enzymatic degradation .

Structure-Activity Relationships (SAR): Halogen Position: 2-Fluoro substitution (target compound) may confer better steric compatibility with hydrophobic binding pockets than para-substituted halogens (). Sulfonyl vs.

Biological Activity

The compound 2-[5-amino-4-(benzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22BrFN4O5SC_{20}H_{22}BrFN_{4}O_{5}S, with a molecular weight of approximately 462.54 g/mol. The structure features a pyrazole ring substituted with a benzenesulfonyl group and a bromo-fluoro phenyl acetamide moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. One notable method includes the condensation of various hydrazones with sulfonyl chlorides, followed by subsequent modifications to introduce the acetamide functionality. This approach allows for the generation of diverse pyrazole derivatives that can be screened for biological activity .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication .

Analgesic Effects

In studies evaluating analgesic properties, certain pyrazole derivatives demonstrated notable efficacy in pain relief models, such as the hot plate and acetic acid-induced writhing tests in mice. These findings suggest that the compound could modulate pain pathways, potentially acting on central nervous system receptors .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Antibacterial Activity : A study reported that pyrazole derivatives exhibited MIC values ranging from 16 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .
  • Analgesic Studies : In a comparative analysis, compounds structurally related to this pyrazole demonstrated significant latency increases in pain response tests, suggesting central analgesic activity .
  • Inflammation Models : In vivo studies indicated that certain analogs could reduce paw edema in rat models, supporting their use in inflammatory conditions .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnalgesicSignificant pain relief in animal models
Anti-inflammatoryReduced inflammation in rat models

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Hydrazone formationHydrazine, Aldehyde
Step 2SulfonylationSulfonyl chloride
Step 3Acetamide formationAcetic anhydride

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